Ammonium sulfamate

概要

説明

Ammonium sulfamate is a white crystalline solid that is highly soluble in water. It is commonly used as a broad-spectrum herbicide, compost accelerator, flame retardant, and in various industrial processes . The compound is formed from ammonia and sulfamic acid, and it is known for its effectiveness in controlling tough woody weeds and other persistent plants .

準備方法

Ammonium sulfamate can be synthesized by neutralizing sulfamic acid with ammonia . The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized. Industrially, this compound is produced by reacting ammonia gas with sulfamic acid in a controlled environment to ensure the purity and quality of the final product .

化学反応の分析

Neutralization of Sulfamic Acid

Reacting sulfamic acid (H₃NSO₃) with ammonia (NH₃) or ammonium bicarbonate (NH₄HCO₃):

This method minimizes hydrolysis by maintaining temperatures <50°C .

Industrial-Scale Production

A continuous process under pressure (7–8 bar) using liquid sulfur trioxide (SO₃) and excess liquid ammonia (NH₃:SO₃ molar ratio >2:1):

By-products include ammonium sulfate ((NH₄)₂SO₄) and ammonium imidodisulfonate (NH₄SO₃NHSO₃NH₄) .

Table 1: Synthesis Methods Comparison

| Method | Conditions | Yield/Purity | By-Products |

|---|---|---|---|

| Sulfamic acid + NH₃ | <50°C, ambient pressure | High purity | Minimal hydrolysis |

| Industrial (SO₃ + NH₃) | 210–218°C, 7–8 bar | ~80–86.5% purity | Imidodisulfonate, sulfate |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition occurs in two stages:

-

Initial Decomposition : Begins at 317°C, peaking at 355°C, releasing ammonia (NH₃) and sulfur oxides (SOₓ) .

-

Complete Degradation : Proceeds up to 482°C, forming nitrogen (N₂) and water (H₂O) .

Kinetic Parameters (Coates–Redfern model) :

| Sample | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |

|---|---|---|

| Pure this compound | 49.6 | 7.2 × 10⁶ |

| 1:1 Urea mixture | 54.7 | 9.8 × 10⁶ |

Reaction with Benzamide

At elevated temperatures (>200°C), this compound dehydrates benzamide (C₆H₅CONH₂) to benzonitrile (C₆H₅CN) :

This reaction is utilized in organic synthesis for nitrile preparation.

Reaction with Nitric Acid

This compound reacts with dilute nitric acid (HNO₃) to regenerate sulfamic acid:

Industrial processes employ this reaction to produce high-purity sulfamic acid .

Stability in Binary Systems

In mixtures with urea, this compound remains chemically inert below 100°C. FTIR and XRD analyses confirm no new bonds form during 30-minute heating .

Thermal Stability Profile

| System (this compound:Urea) | Decomposition Onset (°C) | Melt Stability Range (°C) |

|---|---|---|

| 1:1 | 175 | 84–175 |

| 1:4 | 146 | 96–146 |

Herbicidal Activity

While not a direct chemical reaction, this compound’s herbicidal action involves soil hydrolysis to ammonium sulfate and sulfamic acid, which inhibit plant enzymatic pathways .

科学的研究の応用

Agricultural Applications

Herbicide

Ammonium sulfamate is primarily recognized as a broad-spectrum herbicide. It is particularly effective against tough woody weeds and invasive species such as:

- Japanese Knotweed (Reynoutria japonica)

- Marestail (Equisetum)

- Ground-elder (Aegopodium podagraria)

- Brambles (Rubus fruticosus)

It has been utilized in significant conservation projects in the UK, demonstrating its efficacy in controlling unwanted vegetation while being considered environmentally friendly due to its degradation into non-harmful residues .

Compost Accelerator

In horticulture, this compound serves as a compost accelerator. It enhances the breakdown of tougher plant materials, facilitating composting processes and improving nutrient availability for subsequent plant growth .

Industrial Applications

Flame Retardant

This compound functions as a flame retardant, particularly effective in cellulose-based materials such as paper and wood. Its low decomposition temperature allows it to be used in various formulations, often combined with other ammonium salts to enhance fire resistance properties. This application is crucial for industries requiring compliance with fire safety regulations .

Plasticizer and Electroplating Agent

In industrial settings, this compound is employed as a plasticizer and in electroplating processes. Its chemical properties facilitate the modification of material characteristics, making it valuable in manufacturing contexts .

Research Applications

Chemical Reagent

In laboratory environments, this compound is utilized as a reagent for various chemical reactions. Its role in synthesizing other compounds and studying reaction mechanisms contributes to its importance in chemical research .

Radiosensitizer in Cancer Treatment

Recent studies have explored the potential of this compound derivatives, such as betulinyl sulfamates, as radiosensitizers in cancer therapy. These compounds enhance the effectiveness of radiation treatment for hypoxic breast cancer cells, indicating a promising avenue for therapeutic development .

Case Study 1: Herbicide Efficacy

A study conducted by the British Trust for Conservation Volunteers demonstrated the effectiveness of this compound in controlling Japanese Knotweed across several sites. The results indicated a significant reduction in weed biomass within one growing season after treatment, showcasing its potential for ecological management .

Case Study 2: Flame Retardant Performance

Research comparing various flame retardants found that formulations containing this compound exhibited superior performance in reducing flammability of cellulose-based materials compared to traditional metal-based retardants. This study highlighted the compound's effectiveness at lower concentrations while maintaining safety standards .

Data Tables

| Application | Description | Effectiveness |

|---|---|---|

| Herbicide | Broad-spectrum control of woody weeds | Effective against invasive species like Japanese Knotweed |

| Compost Accelerator | Enhances breakdown of tough plant materials | Improves nutrient availability in compost |

| Flame Retardant | Reduces flammability of cellulose-based materials | Superior performance compared to metal-based retardants |

| Chemical Reagent | Used in various chemical synthesis reactions | Important for studying reaction mechanisms |

| Radiosensitizer | Enhances radiation therapy effectiveness | Promising results in treating hypoxic breast cancer cells |

作用機序

Ammonium sulfamate exerts its effects primarily through its herbicidal properties. It is absorbed by the leaves, stems, and freshly cut surfaces of plants, where it is then translocated throughout the plant. This systemic action leads to the inhibition of plant growth and eventual plant death . The molecular targets and pathways involved include the disruption of cellular processes and the inhibition of key enzymes required for plant growth .

類似化合物との比較

Ammonium sulfamate can be compared with other similar compounds such as ammonium sulfate, ammonium dihydrogen phosphate, and ammonium nitrate. While all these compounds are ammonium salts, this compound is unique in its broad-spectrum herbicidal properties and its effectiveness as a flame retardant . Other compounds like ammonium sulfate are primarily used as fertilizers, while ammonium dihydrogen phosphate is used in fire extinguishers and fertilizers .

Similar Compounds

- Ammonium sulfate

- Ammonium dihydrogen phosphate

- Ammonium nitrate

生物活性

Ammonium sulfamate, a crystalline ammonium salt of sulfamic acid, is primarily recognized for its solubility in water and its applications in agriculture as a herbicide and fire-retardant additive. This article explores its biological activity, focusing on its chemical properties, effects on living organisms, and potential applications based on recent studies.

This compound has the chemical formula and is classified under the CAS number 7773-06-0. It appears as a white crystalline solid with significant solubility in water, which facilitates its application in various biological systems .

The biological activity of this compound is largely attributed to its role as a sulfating agent. Its interaction with biological substrates can lead to modifications in polysaccharides, proteins, and other biomolecules. For instance, research indicates that this compound can effectively sulfate agarose, leading to changes in the biological activity of the resulting sulfated polysaccharides .

Key Findings from Studies

- Sulfation of Polysaccharides : A study demonstrated that the sulfation of agarose with this compound alters its biological properties, which may enhance its functionality in biomedical applications .

- Cigarette Smoke Composition : Treatment of cigarette paper with this compound has been shown to modify the composition of cigarette smoke, potentially affecting the exposure levels of harmful substances to smokers .

Toxicological Profile

The toxicological assessment of this compound reveals several health endpoints that warrant attention:

- Acute Toxicity : The compound exhibits low acute toxicity; however, it poses environmental risks due to its potential to affect aquatic ecosystems .

- Skin and Eye Irritation : this compound has been associated with skin and eye irritation upon exposure, necessitating careful handling during agricultural applications .

- Carcinogenicity and Reproductive Toxicity : Current assessments do not classify this compound as a carcinogen; however, further studies are required to fully understand its long-term effects on reproductive health .

1. This compound in Agricultural Applications

A comprehensive study evaluated the effectiveness of this compound as a herbicide. The findings indicated that it effectively inhibits the growth of certain weed species while exhibiting minimal phytotoxicity to crops when applied at recommended rates. This dual action makes it a valuable tool in integrated pest management strategies.

2. Environmental Impact Assessment

Research conducted on the environmental impact of this compound highlighted its potential as an eco-friendly alternative to traditional herbicides. The study assessed soil microbial activity and plant growth responses following application and found that this compound did not significantly disrupt soil health or biodiversity compared to conventional herbicides.

Table 1: Biological Activity and Toxicological Data of this compound

| Parameter | Value/Description |

|---|---|

| Chemical Formula | |

| Solubility | Highly soluble in water |

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Skin Irritation | Moderate irritation |

| Eye Irritation | Severe irritation |

| Environmental Hazard | Threat to aquatic life |

Table 2: Effects of this compound on Agarose Sulfation

| Parameter | Control (No Treatment) | Treated with this compound |

|---|---|---|

| Degree of Sulfation | 0% | Varies (up to 30%) |

| Biological Activity | Baseline | Enhanced (specific assays needed) |

特性

CAS番号 |

13765-36-1 |

|---|---|

分子式 |

H6N2O3S |

分子量 |

114.13 g/mol |

IUPAC名 |

azane;sulfamic acid |

InChI |

InChI=1S/H3NO3S.H3N/c1-5(2,3)4;/h(H3,1,2,3,4);1H3 |

InChIキー |

GEHMBYLTCISYNY-UHFFFAOYSA-N |

SMILES |

[NH4+].NS(=O)(=O)[O-] |

正規SMILES |

N.NS(=O)(=O)O |

沸点 |

Decomposes above 392.0 °F (USCG, 1999) 160 °C Boiling point: 107 °C /60 wt % solution/ 320 °F (decomposes) 320 °F (Decomposes) |

Color/Form |

Hygroscopic crystals (large plates) Colorless to white crystalline solid Deliquescent crystals |

密度 |

greater than 1 at 68 °F (USCG, 1999) Sp. Gr. = 1.77 Relative density (water = 1): 1.8 1.77 |

melting_point |

268 °F (USCG, 1999) 131 °C MELTING POINT: 131-132 °C; PH: 5.2 (50 G/KG WATER) /TECHNICAL PRODUCT/ 268 °F |

物理的記述 |

Ammonium sulfamate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to flameproof fabrics and papers, in weed or brush killing products, and for other uses. Colorless to white crystalline, odorless solid. [herbicide]; [NIOSH] Deliquescent; [CHEMINFO] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALLINE POWDER. Colorless to white crystalline, odorless solid. Colorless to white crystalline, odorless solid. [herbicide] |

関連するCAS |

5329-14-6 (Parent) |

溶解性 |

200 % (NIOSH, 2022) Extremely sol in liquid NH3; slightly sol in ethanol; moderately sol in glycerol, glycol, formamide. Sol in water and ammonia solution Sol in water = 103 g/100 g @ 25 °C Solubility in water: very good 200% |

蒸気圧 |

0 mmHg (approx) (NIOSH, 2022) 0 mm Hg (approx) Vapor pressure at 20 °C: negligible 0 mmHg (approx) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

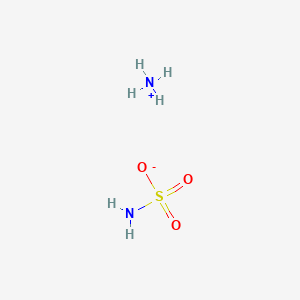

ANone: Ammonium sulfamate has the molecular formula NH4OSO2NH2 and a molecular weight of 114.10 g/mol.

ANone: Researchers utilize various spectroscopic techniques to characterize this compound, including:

- X-ray diffraction (XRD): XRD helps determine the crystal structure of this compound, revealing its orthorhombic system and specific lattice parameters. []

- Fourier transform infrared spectroscopy (FTIR): FTIR identifies functional groups present in this compound, confirming the presence of specific bonds like S—O and S—N. [, ]

- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR provide information about the hydrogen and carbon environments within the this compound molecule. []

ANone: this compound finds use in various applications due to its unique properties:

- Flame Retardant: this compound acts as a flame retardant in materials like poly(vinyl chloride), polypropylene composites, and cotton fabrics, enhancing their fire resistance by promoting char formation and altering thermal decomposition pathways. [, , , , ]

- Demulsifier: this compound derivatives, synthesized through reactions with compounds like glycerol and propylene oxide, act as effective demulsifiers in industrial processes, particularly for separating waste emulsions generated during cold rolling. []

- Intercalation Agent: this compound can be intercalated into layered materials like kaolinite, enhancing its dispersibility and improving the flame retardant properties of resulting polymer composites. [, ]

ANone: While this compound is not typically considered a catalyst in the traditional sense, its presence can influence the rate and selectivity of certain reactions. For instance, in the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate, this compound plays a crucial role in the cyclization reaction of 2-chloro-3-oxo-succinic acid diethyl ester with 2-ethyl acrolein. []

ANone: While this compound is generally considered safe for agricultural use with appropriate protective measures, some precautions are necessary:

- Respiratory Protection: Workers handling this compound should wear appropriate respiratory protection, especially when working with aerosols or in poorly ventilated areas. []

- Skin Protection: Direct contact with concentrated solutions of this compound can irritate the skin. Therefore, protective clothing, including gloves, should be worn. []

ANone: Various analytical methods are employed to quantify this compound:

- Ion Chromatography (IC): IC effectively separates and quantifies sulfamate ions in various matrices, including air samples, allowing for accurate determination of this compound concentrations. []

- Spectrophotometry: Specific reactions can be utilized to generate chromophores detectable by spectrophotometry, enabling indirect quantification of this compound. [, ]

ANone: Certain compounds may interfere with the accurate analysis of this compound, depending on the analytical method used:

- Nitrite Ion: In ion chromatography, nitrite ions can coelute with sulfamate ions, leading to inaccurate results. Using masking agents like this compound can mitigate this interference. []

- Volatile Aldehydes: In some analytical techniques, volatile aldehydes may interfere with this compound detection. Trapping these aldehydes using reagents like 2,4-dinitrophenylhydrazine can improve accuracy. []

ANone: While this compound offers benefits as a herbicide, its environmental impact requires consideration:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。